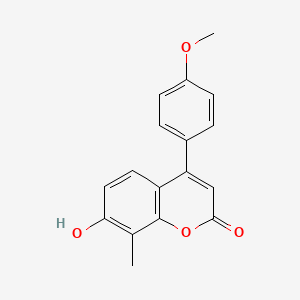

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Übersicht

Beschreibung

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where resorcinol and ethyl acetoacetate are treated under acidic conditions to form the coumarin core

Another method involves the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with 4-methoxybenzaldehyde in the presence of a base, such as piperidine, to form the desired product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of recyclable catalysts, green solvents, and energy-efficient methods such as microwave or ultrasound-assisted synthesis . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Analyse Chemischer Reaktionen

Esterification and Etherification Reactions

The phenolic hydroxyl group at position 7 participates in esterification and alkylation reactions.

Example 1: Esterification with Acyl Chlorides

Reaction with 4-methoxybenzoyl chloride in pyridine with POCl₃ yields 8-acetyl-7-(4-methoxybenzoyloxy)-4-methyl-2H-chromen-2-one .

Conditions : Dry pyridine, POCl₃ catalyst, room temperature.

Yield : 96% .

Example 2: Alkylation with Dibromobutane

The hydroxyl group undergoes alkylation with 1,4-dibromobutane in acetonitrile, forming 7-(4-bromobutoxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one .

Conditions : K₂CO₃/KI, reflux, 12 hours.

Yield : 85% .

Nucleophilic Substitution Reactions

The brominated intermediate from alkylation reacts with nucleophiles like piperazine:

Example : Reaction with 4-(3-methoxyphenyl)piperazine under microwave irradiation forms 7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one .

Conditions : Microwave (195–200°C), DMSO, 1.5 hours.

Yield : 71% .

Key Data :

Oxidation and Reduction Reactions

The chromenone backbone undergoes redox transformations:

Oxidation :

-

Using KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylate.

Reduction : -

NaBH₄ in methanol reduces the ketone group at position 2 to a secondary alcohol.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 7-Hydroxy-4-(4-methoxyphenyl)-8-carboxy-2H-chromen-2-one |

| Reduction | NaBH₄, MeOH | 7-Hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-ol |

Multi-Component Reactions

The compound participates in three-component reactions with dialkyl acetylenedicarboxylates and arylaldehydes:

Example : Reaction with dimethyl acetylenedicarboxylate and benzaldehyde in THF/NEt₃ yields dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-ene dioate .

Conditions : NEt₃, tetrahydrofuran (THF), 25°C, 6 hours.

Yield : 78% .

Mechanism :

-

Formation of a ketene intermediate from acetylenedicarboxylate.

-

Aldol-like condensation with the aldehyde.

Electrophilic Aromatic Substitution

The electron-rich chromenone ring undergoes electrophilic substitution:

Nitration :

-

HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 6.

Sulfonation : -

H₂SO₄/SO₃ adds sulfonic acid groups.

Complexation with Metal Ions

The hydroxyl and carbonyl groups chelate metal ions:

-

Cu²⁺ Complexation : Forms a 1:1 complex with Cu(NO₃)₂ in ethanol, characterized by UV-Vis (λₐᵦₛ = 435 nm).

Photochemical Reactions

Under UV light (λ = 365 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that derivatives of coumarin, including 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, exhibit significant anti-inflammatory properties. A study evaluated several coumarin derivatives for their ability to inhibit inflammation using the carrageenan-induced paw edema method in rats. The results demonstrated that these compounds could effectively reduce inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

| Compound | % Inhibition of Inflammation |

|---|---|

| I-a | 65.23% |

| I-b | 70.15% |

| I-c | 74.60% |

| I-e | Most Active |

Antioxidant Properties

Coumarin derivatives have been studied for their antioxidant capabilities. A comparative study highlighted the antioxidant potential of various coumarin compounds, indicating that this compound could protect against oxidative stress by scavenging free radicals . This property makes it a candidate for formulations aimed at preventing oxidative damage in cells.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models. In vitro studies have shown that this compound can inhibit the proliferation of different cancer cell lines, making it a promising candidate for cancer therapy .

Table 2: Anticancer Activity of Coumarin Derivatives

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving rats subjected to carrageenan-induced paw edema, administration of this compound resulted in a significant reduction in paw swelling compared to controls. The study concluded that this compound could serve as an effective anti-inflammatory agent with minimal side effects.

Case Study 2: Anticancer Efficacy in Human Cell Lines

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The findings suggest that this coumarin derivative could be developed into an effective therapeutic agent against breast cancer.

Wirkmechanismus

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s fluorescence properties allow it to bind to specific biomolecules, enabling the study of their behavior and interactions. Additionally, its pharmacological effects are mediated through the modulation of cellular pathways involved in oxidative stress, inflammation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-hydroxycoumarin: Lacks the 4-methoxyphenyl and 8-methyl substituents, resulting in different fluorescence and biological properties.

4-methylcoumarin: Lacks the hydroxyl and methoxyphenyl groups, affecting its reactivity and applications.

8-methylcoumarin: Similar structure but without the hydroxyl and methoxyphenyl groups, leading to different chemical behavior.

Uniqueness

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is unique due to its combination of substituents, which confer distinct fluorescence properties and biological activities. This makes it a valuable tool in various scientific and industrial applications .

Biologische Aktivität

7-Hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by a chromene core substituted with hydroxyl and methoxy groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, antibacterial, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of coumarin derivatives, including this compound. In one study, compounds were tested using the carrageenan-induced paw edema model in rats. The results indicated that this compound exhibited significant anti-inflammatory activity compared to the standard drug Diclofenac.

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

| Compound | Dose (mg/kg) | Paw Diameter (mm) | % Inhibition |

|---|---|---|---|

| Control | - | 5.13 | - |

| Diclofenac | 100 | 3.26 | 36.3 |

| 7-Hydroxy-4-(4-methoxyphenyl)-8-methyl | 30 | 3.95 | 23.0 |

The study demonstrated that the coumarin derivative showed a dose-dependent reduction in paw edema, indicating its potential as an anti-inflammatory agent .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The results suggest that it possesses notable free radical scavenging ability.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These findings indicate that the compound can effectively neutralize free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Inhibition zones were measured using the agar diffusion method.

Table 3: Antibacterial Activity Against Various Strains

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

4. Anticancer Activity

Recent studies have explored the anticancer effects of this coumarin derivative on various cancer cell lines. The cytotoxicity was assessed using MTT assays.

Table 4: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells, highlighting its potential role in cancer therapy .

Case Studies and Research Findings

Research has consistently shown that coumarin derivatives possess a range of biological activities due to their ability to modulate various biochemical pathways. For instance, a study highlighted the mechanism by which these compounds inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro . Another investigation demonstrated the potential of these compounds in reducing oxidative stress markers in animal models .

Eigenschaften

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)-8-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-15(18)8-7-13-14(9-16(19)21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLPBOOVTNGOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419846 | |

| Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370583-62-3 | |

| Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.